1-(2-Butoxy-1-methylethoxy)propan-2-ol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.24 min water, 1x10+3 mg/l at 30 °csolubility in water, g/100ml at 20 °c: 5. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

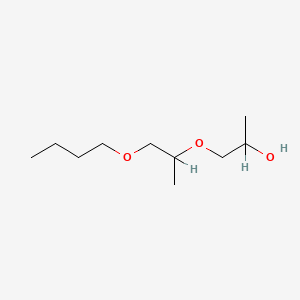

Structure

3D Structure

特性

IUPAC Name |

1-(1-butoxypropan-2-yloxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O3/c1-4-5-6-12-8-10(3)13-7-9(2)11/h9-11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVLMZNMSPJDON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC(C)OCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O3 | |

| Record name | 1-(1-METHYL-2-BUTOXY-ETHOXY)-2-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027959 | |

| Record name | 1-[(1-Butoxy-2-propanyl)oxy]-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [ICSC] Odor of ether; [Dow Chemical MSDS], COLOURLESS LIQUID. | |

| Record name | 2-Propanol, 1-(2-butoxy-1-methylethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipropylene glycol n-butyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10545 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-(1-METHYL-2-BUTOXY-ETHOXY)-2-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

>200 °C, 230 °C | |

| Record name | Butoxypolypropylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1524 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-(1-METHYL-2-BUTOXY-ETHOXY)-2-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

APPROX 425 DEG (Open Cup), 111 °C c.c. | |

| Record name | Butoxypolypropylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1524 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-(1-METHYL-2-BUTOXY-ETHOXY)-2-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 1X10+3 mg/L at 30 °C, Solubility in water, g/100ml at 20 °C: 5 | |

| Record name | Butoxypolypropylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1524 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-(1-METHYL-2-BUTOXY-ETHOXY)-2-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.973-0.990, Relative density (water = 1): 0.91 | |

| Record name | Butoxypolypropylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1524 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-(1-METHYL-2-BUTOXY-ETHOXY)-2-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 6.6 | |

| Record name | 1-(1-METHYL-2-BUTOXY-ETHOXY)-2-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.04 [mmHg], VP: <0.1 mm Hg at 25 °C, 0.001 mm Hg at 30 °C, Vapor pressure, Pa at 20 °C: 6 | |

| Record name | Dipropylene glycol n-butyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10545 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Butoxypolypropylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1524 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-(1-METHYL-2-BUTOXY-ETHOXY)-2-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

29911-28-2, 9003-13-8 | |

| Record name | 1-(1-Butoxy-2-propoxy)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29911-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Butoxy-1-methylethoxy)propan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029911282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1-(2-butoxy-1-methylethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-[(1-Butoxy-2-propanyl)oxy]-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-butoxy-1-methylethoxy)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly[oxy(methyl-1,2-ethanediyl)],α-butyl-ω-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPROPYLENE GLYCOL BUTYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6ECP5S4P4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Butoxypolypropylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1524 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-(1-METHYL-2-BUTOXY-ETHOXY)-2-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

None; turns to glass at -43 °C | |

| Record name | Butoxypolypropylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1524 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

1-(2-Butoxy-1-methylethoxy)propan-2-ol chemical properties

An In-depth Technical Guide on the Chemical Properties of 1-(2-Butoxy-1-methylethoxy)propan-2-ol

Introduction

This compound, also known as dipropylene glycol monobutyl ether (DPnB), is a colorless liquid with a mild, ether-like odor.[1][2] It belongs to the family of glycol ethers, a class of solvents known for their excellent performance in a wide array of applications.[3][4] This compound is a versatile chemical intermediate and solvent used in paints, coatings, cleaning products, and cosmetics.[1][3] Its molecular structure, containing both ether and alcohol functional groups, allows it to dissolve both polar and non-polar substances, making it an effective coupling agent and a valuable component in various formulations.[1][5] The commercial product is often a mixture of isomers resulting from the synthesis process.[6]

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with generalized experimental protocols for its synthesis and analysis, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.

Chemical and Physical Properties

The properties of this compound are summarized in the tables below. These data are critical for handling, storage, and application development.

Table 1: General and Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₂₂O₃ |

| Molecular Weight | 190.28 g/mol |

| Appearance | Colorless liquid[1][2] |

| Odor | Mild ether-like[1] |

| Density | 0.913 g/mL at 25 °C[7][8] |

| Boiling Point | 222-232 °C[7][8] |

| Melting Point | Turns to glass at -43 °C[9][10] |

| Vapor Pressure | 4 Pa at 20 °C[7]; 0.001 mm Hg at 30 °C[10] |

| Vapor Density | 6.6 (air = 1)[1][10] |

| Water Solubility | 40 g/L at 25 °C[7] |

| Refractive Index (n20/D) | 1.426[7][8] |

Table 2: Health and Safety Properties

| Property | Value |

| Flash Point | 111 °C (closed cup)[1][2][11] |

| Autoignition Temperature | 194 °C[10] |

| LogP (Octanol/Water Partition Coefficient) | 1.5 - 1.52 at 20 °C[1][7] |

| XLogP3 | 1.4[1] |

| Stability | Stable under normal conditions. Combustible.[7] |

| Incompatibilities | Strong oxidizing agents.[7][11] |

| Hazards | May form explosive peroxides.[11] Avoid contact with skin and eyes.[7] |

Synthesis and Manufacturing

The primary industrial synthesis route for this compound is the alkoxylation of n-butanol with propylene (B89431) oxide.[1][6] This reaction is typically performed in the presence of a catalyst.

Synthesis Pathway: Alkoxylation

The synthesis proceeds in a stepwise manner. First, n-butanol reacts with one molecule of propylene oxide to form propylene glycol monobutyl ether. A subsequent reaction with a second molecule of propylene oxide yields the dipropylene glycol monobutyl ether isomers.[6] The use of a basic catalyst, such as potassium hydroxide (B78521) (KOH), generally favors the formation of the secondary alcohol isomer.[6]

References

- 1. Buy this compound | 29911-28-2 [smolecule.com]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. chembk.com [chembk.com]

- 4. JP2018531257A6 - Propylene glycol monoalkyl ether production - Google Patents [patents.google.com]

- 5. This compound | 29911-28-2 | Benchchem [benchchem.com]

- 6. diverdi.colostate.edu [diverdi.colostate.edu]

- 7. cms.agr.wa.gov [cms.agr.wa.gov]

- 8. uoguelph.ca [uoguelph.ca]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. mdpi.com [mdpi.com]

- 11. This compound | 29911-28-2 [sigmaaldrich.com]

An In-depth Technical Guide to 1-(2-Butoxy-1-methylethoxy)propan-2-ol (CAS: 29911-28-2)

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

1-(2-Butoxy-1-methylethoxy)propan-2-ol, also known as dipropylene glycol n-butyl ether (DPnB), is a colorless liquid with a mild, characteristic ether-like odor. As a member of the propylene (B89431) glycol ether family, it is valued for its excellent solvency, low volatility, and favorable safety profile. These properties have led to its widespread use in a variety of industrial and commercial applications, including as a solvent in coatings and cleaners, a coupling agent, and a chemical intermediate. This technical guide provides a detailed examination of its physicochemical properties, toxicological profile, environmental fate, and the experimental methodologies used for its assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various applications and environmental systems.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂O₃ | [1][2] |

| Molecular Weight | 190.28 g/mol | [1][2] |

| Appearance | Colorless liquid | [3][4] |

| Odor | Mild ether-like | [3] |

| Boiling Point | 222-232 °C | |

| Melting Point | < -75 °C | [5] |

| Density | 0.913 g/mL at 25 °C | |

| Vapor Pressure | 0.04 mmHg at 20 °C | [6] |

| Water Solubility | 4.5 g/100 mL at 25 °C | [7] |

| Log P (Octanol/Water Partition Coefficient) | 1.12 | [8] |

| Flash Point | 100 °C (Closed Cup) | [9] |

Synthesis and Manufacturing

The primary industrial synthesis of this compound involves the reaction of n-butanol with propylene oxide in the presence of a catalyst. This process, known as propoxylation, results in a mixture of isomers.

Caption: Industrial synthesis of this compound.

Toxicological Profile

This compound exhibits a low order of acute toxicity. The available data on its toxicological endpoints are summarized below.

Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 14,700 mg/kg | [10] |

| LD₅₀ | Rabbit | Dermal | > 2,000 mg/kg | [11] |

| LC₅₀ | Rat | Inhalation (4h) | > 2.04 mg/L (aerosol) | [12] |

Irritation and Sensitization

-

Skin Irritation: The substance is considered to be a slight skin irritant upon prolonged or repeated contact.[13]

-

Eye Irritation: It is classified as a moderate eye irritant.[13]

-

Skin Sensitization: Studies have shown that it is not a skin sensitizer.

Genotoxicity and Carcinogenicity

-

Mutagenicity: this compound has not shown evidence of mutagenic activity in bacterial reverse mutation assays (Ames test).

-

Carcinogenicity: There is no evidence to suggest that this compound is carcinogenic.

Reproductive and Developmental Toxicity

Studies on reproductive and developmental toxicity have not indicated any adverse effects.

Experimental Protocols

The following sections outline the general methodologies based on OECD guidelines for key toxicological and ecotoxicological assessments.

Acute Oral Toxicity (OECD 420: Fixed Dose Procedure)

This method is designed to determine the acute oral toxicity of a substance.

-

Principle: A fixed-dose procedure is used where the substance is administered to a group of animals at one of the defined dose levels. The outcome is the observation of toxic signs rather than death as the primary endpoint.

-

Test Animals: Typically, young adult female rats are used.

-

Procedure:

-

A single animal is dosed at a starting dose level selected based on available information.

-

If the animal survives, a higher dose is given to another animal. If it shows signs of toxicity, the same dose is given to a small group of animals to confirm the response.

-

The test is continued in a stepwise manner until the dose causing evident toxicity or no effect at the highest dose is identified.

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

Skin Irritation (OECD 404)

This test evaluates the potential of a substance to cause skin irritation.

-

Principle: The test substance is applied to a small area of the skin of a test animal.

-

Test Animals: Albino rabbits are commonly used.

-

Procedure:

-

A small area of the animal's fur is clipped.

-

A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to the skin under a gauze patch.

-

The patch is left in place for 4 hours.

-

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

Eye Irritation (OECD 405)

This test assesses the potential of a substance to cause eye irritation.

-

Principle: A single dose of the test substance is applied to one eye of an experimental animal.

-

Test Animals: Albino rabbits are typically used.

-

Procedure:

-

0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye.

-

The eyelids are held together for about one second.

-

-

Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

Applications and Uses

The versatile properties of this compound make it a valuable component in numerous products.[3]

Caption: Major application areas of this compound.

Environmental Fate and Ecotoxicology

Understanding the environmental behavior of a chemical is crucial for assessing its overall impact.

Environmental Fate

-

Biodegradability: this compound is considered to be readily biodegradable.[14]

-

Bioaccumulation: With a low octanol-water partition coefficient (Log P of 1.12), it has a low potential for bioaccumulation in aquatic organisms.[8]

Ecotoxicology

The ecotoxicological profile indicates a low level of toxicity to aquatic organisms.

| Endpoint | Species | Duration | Value | Reference |

| LC₅₀ | Poecilia reticulata (Guppy) | 96 hours | 841 mg/L | [15] |

| EC₅₀ | Daphnia magna (Water Flea) | 48 hours | > 1000 mg/L | [16] |

| ErC₅₀ | Pseudokirchneriella subcapitata (Green Algae) | 72 hours | > 1000 mg/L | [17] |

Ecotoxicology Experimental Protocols

-

Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period. Fish are exposed to a range of concentrations of the test substance, and mortality is observed.

-

Daphnia sp., Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity to Daphnia magna. Young daphnids are exposed to the test substance for 48 hours, and the concentration that immobilizes 50% of the daphnids is determined.

-

Alga, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of algae. Algal cultures are exposed to various concentrations of the test substance for 72 hours, and the inhibition of growth is measured.

Conclusion

This compound is a versatile solvent with a well-characterized and favorable toxicological and environmental profile. Its low toxicity, ready biodegradability, and low potential for bioaccumulation make it a preferred choice in many formulations. This technical guide provides a comprehensive summary of its key properties and the methodologies used for their assessment, serving as a valuable resource for professionals in research, development, and safety assessment.

References

- 1. oecd.org [oecd.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 5. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]

- 6. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]

- 9. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 10. nucro-technics.com [nucro-technics.com]

- 11. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]

- 12. shop.fera.co.uk [shop.fera.co.uk]

- 13. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 14. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]

- 15. biotecnologiebt.it [biotecnologiebt.it]

- 16. catalog.labcorp.com [catalog.labcorp.com]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-Depth Technical Guide to the Physical Properties of Dipropylene Glycol Monobutyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of dipropylene glycol monobutyl ether (DPnB). The information is presented to support research, development, and formulation activities where this versatile solvent may be considered. All quantitative data are summarized for clarity, and detailed experimental methodologies for key properties are described, referencing industry-standard protocols.

Core Physical Properties

Dipropylene glycol monobutyl ether is a colorless liquid with a mild, ether-like odor. It is valued in many applications for its slow evaporation rate, excellent solvency for a wide range of resins, and its coupling and coalescing abilities.

Quantitative Data Summary

The physical properties of dipropylene glycol monobutyl ether are summarized in the table below. These values represent typical data and may vary slightly depending on the specific isomer mixture and purity.

| Property | Value | Units | Conditions |

| Molecular Formula | C10H22O3 | - | - |

| Molecular Weight | 190.28 | g/mol | - |

| CAS Number | 29911-28-2 | - | - |

| EC Number | 249-951-5 | - | - |

| Boiling Point | 230 | °C | at 760 mmHg |

| Melting Point | -75 | °C | - |

| Flash Point (Closed Cup) | 96.11 - 100 | °C | - |

| Density / Specific Gravity | 0.91 - 0.931 | g/cm³ | at 20-25 °C |

| Vapor Pressure | <0.04 | hPa | at 20 °C |

| Refractive Index | 1.425 - 1.427 | - | at 20 °C |

| Solubility in Water | Soluble | - | - |

| Autoignition Temperature | 194 | °C | - |

Experimental Protocols for Key Physical Properties

The determination of the physical properties of chemical substances is governed by standardized experimental protocols. The following sections detail the methodologies for measuring the boiling point, density, and flash point of dipropylene glycol monobutyl ether, based on internationally recognized ASTM standards.

Boiling Point Determination (Distillation Range) - ASTM D1078

The boiling point of dipropylene glycol monobutyl ether is determined using a method for measuring the distillation range of volatile organic liquids, as outlined in ASTM D1078.[1][2] This test provides a temperature range over which the liquid boils, which is characteristic of its composition and purity.

Methodology:

-

Apparatus: The setup consists of a distillation flask, a condenser, a graduated cylinder for collecting the distillate, and a calibrated thermometer or temperature probe.

-

Sample Preparation: A 100 mL sample of the dipropylene glycol monobutyl ether is measured and transferred to the distillation flask.

-

Distillation: The flask is heated, and the temperature is monitored as the liquid begins to vaporize, the vapor passes through the condenser, and the condensate is collected in the graduated cylinder.

-

Data Collection: The initial boiling point is recorded as the temperature when the first drop of distillate falls from the condenser. The temperature is continuously monitored as the distillation proceeds. The final boiling point, or dry point, is the temperature at which the last of the liquid evaporates from the flask.

-

Barometric Correction: The observed boiling range is corrected to standard atmospheric pressure (760 mmHg) to ensure comparability of results.

Density Determination - ASTM D4052

The density of dipropylene glycol monobutyl ether is measured using a digital density meter, following the procedure described in ASTM D4052.[3][4][5] This method relies on measuring the change in the oscillation frequency of a U-shaped tube when it is filled with the sample liquid.

Methodology:

-

Apparatus: A digital density meter equipped with a thermostatically controlled oscillating U-tube is used.

-

Calibration: The instrument is calibrated using two reference standards of known density, typically dry air and deionized water.

-

Sample Injection: A small volume of the dipropylene glycol monobutyl ether sample is injected into the U-tube, ensuring that no air bubbles are present.[3]

-

Measurement: The instrument measures the oscillation period of the filled U-tube. This period is directly related to the density of the sample. The temperature of the sample is precisely controlled during the measurement.

-

Result: The instrument's software calculates the density of the sample based on the measured oscillation period and the calibration data. The result is typically reported in g/cm³ or kg/m ³ at a specified temperature.[6]

Flash Point Determination - ASTM D93 (Pensky-Martens Closed Cup)

The flash point of dipropylene glycol monobutyl ether is determined using the Pensky-Martens closed-cup method, as specified in ASTM D93.[7][8][9] This test determines the lowest temperature at which the vapors of the liquid will ignite when an ignition source is introduced.

Methodology:

-

Apparatus: A Pensky-Martens closed-cup tester is used, which consists of a brass test cup with a close-fitting lid, a stirring mechanism, a heating source, and an ignition source applicator.[9][10]

-

Sample Preparation: The test cup is filled with the dipropylene glycol monobutyl ether sample to a specified level.

-

Heating and Stirring: The sample is heated at a slow, constant rate while being continuously stirred to ensure uniform temperature distribution.

-

Ignition Test: At regular temperature intervals, the stirring is stopped, and the ignition source (a small flame or an electric ignitor) is dipped into the vapor space above the liquid in the cup.

-

Flash Point Detection: The flash point is the lowest temperature at which a distinct flash is observed inside the cup when the ignition source is applied.[9][10]

-

Barometric Correction: The observed flash point is corrected for any deviation from standard atmospheric pressure.

Mandatory Visualization

The following diagram illustrates the general workflow for determining the flash point of a liquid sample using the ASTM D93 Pensky-Martens closed-cup method.

Caption: Workflow for Flash Point Determination by ASTM D93.

References

- 1. store.astm.org [store.astm.org]

- 2. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]

- 3. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 4. store.astm.org [store.astm.org]

- 5. store.astm.org [store.astm.org]

- 6. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 7. store.astm.org [store.astm.org]

- 8. Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester (ASTM D 93) [pachemtech.eu]

- 9. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 10. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1-(2-Butoxy-1-methylethoxy)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of 1-(2-butoxy-1-methylethoxy)propan-2-ol (B165892), a prominent member of the p-series glycol ether family, also widely known as dipropylene glycol monobutyl ether (DPnB). This document details experimental protocols for the determination of its key physical and chemical characteristics and outlines the industrial synthesis process. All quantitative data is presented in structured tables for clarity and comparative analysis. Visual diagrams generated using Graphviz are included to illustrate the molecular structure and the synthesis workflow.

Introduction

This compound is a colorless liquid with a mild odor, valued for its excellent solvency, low toxicity, and versatility.[1] It is miscible with water and a wide range of organic solvents, making it a crucial component in the formulation of paints, coatings, cleaning products, and personal care items.[1] Its amphiphilic nature, possessing both ether and alcohol functionalities, allows it to effectively couple aqueous and organic phases. In the realm of research and drug development, it serves as a versatile solvent and a potential intermediate for chemical synthesis.[1]

Molecular Structure and Isomerism

The chemical structure of this compound is characterized by a butyl group attached to a dipropylene glycol backbone. The commercial product is typically a mixture of isomers due to the nature of its synthesis from propylene (B89431) oxide and n-butanol.[2]

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C10H22O3 | [1][3] |

| Molecular Weight | 190.28 g/mol | [1][3] |

| CAS Number | 29911-28-2 | [1][3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 222-232 °C | [4] |

| Melting Point | -43 °C (turns to glass) | [5] |

| Density | 0.913 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.426 | [4] |

| Vapor Pressure | 4 Pa at 20 °C | [4] |

| Vapor Density | 6.6 (air = 1) | [1][5] |

| Flash Point | 111 °C (closed cup) | [1][2] |

| Autoignition Temperature | 194 °C | [5] |

Table 2: Solubility and Partitioning

| Property | Value | Reference |

| Water Solubility | 40 g/L at 25 °C | [4] |

| LogP (XLogP3) | 1.13 - 1.4 | [1][5] |

Synthesis of this compound

The primary industrial method for the synthesis of this compound is the alkoxylation of n-butanol with propylene oxide.[1] This reaction is typically carried out using a heterogeneous solid base catalyst in a tubular fixed-bed reactor.[6] The process involves the sequential addition of two propylene oxide molecules to n-butanol.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of this compound.

Determination of Density

The density of this compound can be accurately determined using a digital density meter based on the oscillating U-tube principle, following the guidelines of ASTM D4052 or ISO 12185 .[3][4][7][8][9][10][11][12][13]

Methodology:

-

Apparatus: A digital density meter capable of maintaining a constant temperature (e.g., ±0.05 °C) is required. The instrument should be calibrated with at least two reference standards of known density (e.g., dry air and freshly distilled water).

-

Sample Preparation: Ensure the sample is homogeneous and free of air bubbles before injection into the instrument.

-

Procedure:

-

Set the density meter to the desired measurement temperature (e.g., 25 °C).

-

Inject the sample into the oscillating U-tube, ensuring no air bubbles are present in the cell.

-

Allow the temperature of the sample to equilibrate.

-

The instrument measures the oscillation period of the U-tube containing the sample.

-

The density is calculated automatically by the instrument based on the calibration data.

-

-

Reporting: The density is typically reported in g/cm³ or kg/m ³ to a specified number of decimal places at the measurement temperature.

Determination of Kinematic and Dynamic Viscosity

The kinematic viscosity of this compound is determined by measuring the time for a volume of the liquid to flow under gravity through a calibrated glass capillary viscometer, as detailed in ASTM D445 and ISO 3104 .[1][2][5][14][15][16][17][18][19][20] The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid.

Methodology:

-

Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde type) and a constant temperature bath with a precision of ±0.02 °C are required. A calibrated timer is also necessary.

-

Sample Preparation: The sample should be filtered through a fine-mesh screen to remove any particulate matter.

-

Procedure:

-

Select a viscometer with a capillary size appropriate for the expected viscosity of the sample, ensuring the flow time is not less than 200 seconds.

-

Charge the viscometer with the sample and place it in the constant temperature bath.

-

Allow at least 30 minutes for the sample to reach thermal equilibrium.

-

Using suction, draw the liquid up through the capillary to a point above the upper timing mark.

-

Release the suction and measure the time it takes for the meniscus of the liquid to pass from the upper to the lower timing mark.

-

Repeat the measurement to ensure reproducibility.

-

-

Calculation:

-

Calculate the kinematic viscosity (ν) using the formula: ν = C * t, where C is the calibration constant of the viscometer and t is the average flow time.

-

Calculate the dynamic viscosity (η) using the formula: η = ν * ρ, where ρ is the density of the liquid at the same temperature.

-

-

Reporting: Kinematic viscosity is reported in centistokes (cSt) or mm²/s, and dynamic viscosity is reported in centipoise (cP) or mPa·s.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

The purity and isomeric composition of this compound can be determined by gas chromatography-mass spectrometry (GC-MS).

Methodology:

-

Apparatus: A gas chromatograph equipped with a mass selective detector. A capillary column with a polar stationary phase (e.g., a wax-type or a cyanopropylphenyl-based column) is recommended for the separation of glycol ether isomers.[21][22][23]

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane (B109758) or methanol).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is typically used, for example, starting at 50 °C and ramping up to 220 °C at a rate of 10-20 °C/min.

-

MS Conditions: The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of, for example, 20-200 amu.

-

-

Analysis: The retention times of the peaks are used for the identification of the different isomers, and the peak areas can be used for quantitative analysis. The mass spectra provide structural information for confirmation of the identity of the compounds.

Conclusion

This compound is a versatile and widely used p-series glycol ether with a well-characterized set of physicochemical properties. The standard experimental protocols outlined in this guide provide robust and reproducible methods for the determination of its key characteristics. The industrial synthesis via alkoxylation is a well-established process, yielding a mixture of isomers that contribute to the overall properties of the commercial product. This technical guide serves as a valuable resource for researchers, scientists, and drug development professionals working with this important solvent and chemical intermediate.

References

- 1. store.astm.org [store.astm.org]

- 2. webpages.ciencias.ulisboa.pt [webpages.ciencias.ulisboa.pt]

- 3. ASTM D4052 - eralytics [eralytics.com]

- 4. store.astm.org [store.astm.org]

- 5. ppapco.ir [ppapco.ir]

- 6. CN108373402B - Method for producing propylene glycol butyl ether and dipropylene glycol butyl ether - Google Patents [patents.google.com]

- 7. standards.iteh.ai [standards.iteh.ai]

- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 9. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 10. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 11. ISO 12185 - eralytics [eralytics.com]

- 12. standards.iteh.ai [standards.iteh.ai]

- 13. intertekinform.com [intertekinform.com]

- 14. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 15. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]

- 16. ASTM D445 - eralytics [eralytics.com]

- 17. nazhco.com [nazhco.com]

- 18. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 19. ISO 3104 - Normalab [normalab.com]

- 20. intertekinform.com [intertekinform.com]

- 21. gcms.cz [gcms.cz]

- 22. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [restek.com]

- 23. benchchem.com [benchchem.com]

Synthesis Pathway of 1-(2-Butoxy-1-methylethoxy)propan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Butoxy-1-methylethoxy)propan-2-ol, also known as dipropylene glycol monobutyl ether (DPnB), is a versatile organic solvent with broad applications in various industries, including coatings, inks, and cleaners.[1][2] Its synthesis is a topic of significant interest for chemical researchers and industrial chemists. This technical guide provides an in-depth overview of the primary synthesis pathway for this compound, complete with detailed experimental protocols, quantitative data, and a visual representation of the reaction mechanism. The information presented herein is compiled from various scientific and patent literature to offer a comprehensive resource for professionals in the field.

Introduction

This compound is a colorless liquid with a mild ether-like odor, characterized by the molecular formula C₁₀H₂₂O₃.[1] It is a member of the propylene (B89431) glycol ethers family, which are known for their excellent solvency for a wide range of polar and nonpolar substances, controlled volatility, and good water solubility.[2] The commercial product is typically a mixture of isomers, with the precise structure of this compound being one of the major components.[3]

The primary industrial production method for propylene glycol ethers, including DPnB, is the reaction of propylene oxide with an alcohol.[2] In the case of this compound, the alcohol used is n-butanol.[3] This reaction, known as alkoxylation, can be catalyzed by either acids or bases, though basic catalysts are generally preferred due to higher selectivity for the more commercially significant α-isomer (1-alkoxy-2-propanol).[2]

Synthesis Pathway

The synthesis of this compound from n-butanol and propylene oxide is a two-step sequential reaction.

Step 1: Formation of Propylene Glycol Monobutyl Ether

In the first step, n-butanol reacts with one molecule of propylene oxide in the presence of a catalyst to form propylene glycol monobutyl ether. Propylene oxide is an asymmetric epoxide, and its reaction with the butoxide ion can result in two isomers: the primary alcohol (2-butoxy-1-propanol) and the secondary alcohol (1-butoxy-2-propanol).[3] Basic catalysts favor the formation of the secondary alcohol isomer.[3]

Step 2: Formation of Dipropylene Glycol Monobutyl Ether

The propylene glycol monobutyl ether formed in the first step then reacts with a second molecule of propylene oxide to yield dipropylene glycol monobutyl ether. This second addition also leads to the formation of different isomers. The specific isomer this compound is formed from the reaction of the secondary alcohol isomer of propylene glycol monobutyl ether with another molecule of propylene oxide.[3]

A simplified representation of the overall synthesis pathway is depicted in the following diagram:

Figure 1: Synthesis pathway of this compound.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound based on information from various sources. Specific parameters may need to be optimized depending on the scale and desired purity of the final product.

Materials:

Equipment:

-

High-pressure reaction kettle with stirring mechanism

-

Heating and cooling system

-

Distillation apparatus (for purification)

-

Gas chromatograph (for analysis)

Procedure:

-

Reactor Setup and Inerting:

-

Reaction:

-

Heat the mixture with stirring to the desired reaction temperature, typically between 100-150 °C.[4]

-

Introduce propylene oxide into the reactor. The reaction pressure is generally maintained between 0.2-0.5 MPa.[4]

-

Allow the reaction to proceed for 1-2 hours.[4] The reaction is exothermic, and cooling may be necessary to maintain the desired temperature.[5]

-

-

Product Mixture:

-

After the reaction time, the resulting mixture will contain unreacted n-butanol, the intermediate propylene glycol monobutyl ether, the desired dipropylene glycol monobutyl ether, and potentially small amounts of tripropylene (B76144) glycol butyl ether.[4]

-

-

Purification:

-

The product mixture is subjected to continuous distillation to separate the different components.[4][6]

-

A primary distillation can be used to recover unreacted n-butanol.[6]

-

Subsequent distillation steps are used to isolate the propylene glycol monobutyl ether and the final product, dipropylene glycol monobutyl ether.[6]

-

Quantitative Data

The following tables summarize the quantitative data related to the synthesis of this compound and its precursors, as reported in various sources.

Table 1: Reaction Conditions

| Parameter | Value | Reference |

| Molar Ratio (n-Butanol:Propylene Oxide) | 1-5 : 1 | [4] |

| Catalyst Concentration (Perchlorate) | 0.005-0.05% (w/w) | [4] |

| Temperature | 100-150 °C | [4] |

| Pressure | 0.2-0.5 MPa | [4] |

| Reaction Time | 1-2 hours | [4] |

Table 2: Reported Yields and Selectivity

| Product | Conversion of Propylene Oxide | Selectivity | Reference |

| Propylene Glycol Butyl Ether & Dipropylene Glycol Butyl Ether | 95.5% | 91.0% | [6] |

| Propylene Glycol Butyl Ether & Dipropylene Glycol Butyl Ether | 96.5% | 90.0% | [6] |

| Propylene Glycol Butyl Ether & Dipropylene Glycol Butyl Ether | 98.5% | 93.0% | [6] |

| Dipropylene Glycol Butyl Ether (from PGBE) | 99.02% | 97.16% | [4] |

Logical Workflow of the Synthesis and Purification Process

The overall process can be visualized as a logical workflow, from the initial reactants to the final purified product.

Figure 2: Workflow for the synthesis and purification process.

Conclusion

The synthesis of this compound is a well-established industrial process primarily involving the base-catalyzed reaction of n-butanol with propylene oxide. The reaction proceeds in a stepwise manner, and the final product is typically a mixture of isomers that can be purified by distillation. The efficiency of the synthesis is dependent on careful control of reaction parameters such as temperature, pressure, and reactant ratios. This guide provides a foundational understanding of the synthesis pathway and experimental considerations for researchers and professionals in the chemical and pharmaceutical industries. Further optimization of catalysts and reaction conditions remains an active area of research to improve yield, selectivity, and environmental footprint.

References

- 1. Buy this compound | 29911-28-2 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 29911-28-2 | Benchchem [benchchem.com]

- 4. CN104311398A - Synthetic method of propanediol butyl ether and dipropylene glycol butyl ether - Google Patents [patents.google.com]

- 5. EP2231572B1 - Production of propylene glycol monoalkyl ether - Google Patents [patents.google.com]

- 6. CN108373402B - Method for producing propylene glycol butyl ether and dipropylene glycol butyl ether - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Dowanol DPnB in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Dowanol DPnB, also known as dipropylene glycol n-butyl ether. A thorough understanding of its solubility is crucial for its effective application in various fields, including coatings, cleaners, and as a solvent in chemical synthesis. This document presents available quantitative and qualitative solubility data, outlines a general experimental protocol for determining miscibility, and provides a visual representation of its solubility profile.

Core Solubility Profile

Dowanol DPnB is a slow-evaporating, hydrophobic glycol ether. It possesses both ether and alcohol functional groups, which contribute to its versatile solvency. It is known to be compatible with a wide range of resins.

Quantitative Solubility Data

While Dowanol DPnB is widely cited as being miscible with many organic solvents, specific quantitative solubility data is limited in publicly available literature. The most consistently reported quantitative value is its solubility in water.

Table 1: Quantitative Solubility of Dowanol DPnB

| Solvent | Temperature (°C) | Solubility ( g/100 g) |

| Water | 25 | 4.5 |

Source: Dow Chemical Company Technical Data Sheet

Qualitative Solubility in Organic Solvents

Dowanol DPnB is frequently described as being miscible with most common organic solvents. This high degree of miscibility is a key feature, allowing for its use in a diverse array of formulations. The following table summarizes its qualitative solubility across different organic solvent classes based on information from various technical data sheets. "Miscible" indicates that they are soluble in all proportions.

Table 2: Qualitative Solubility of Dowanol DPnB in Organic Solvents

| Solvent Class | Examples | Solubility |

| Alcohols | Methanol, Ethanol, Isopropanol | Miscible |

| Ketones | Acetone, Methyl Ethyl Ketone | Miscible |

| Aromatic Hydrocarbons | Toluene, Xylene | Miscible |

| Aliphatic Hydrocarbons | Heptane, Hexane | Good |

| Esters | Ethyl Acetate, Butyl Acetate | Miscible |

| Ethers | Diethyl Ether, Tetrahydrofuran | Miscible |

Experimental Protocol for Determining Solvent Miscibility

Objective: To determine the miscibility of Dowanol DPnB with various organic solvents at ambient temperature.

Materials:

-

Dowanol DPnB (analytical grade)

-

Selected organic solvents (analytical grade) from different classes (alcohols, ketones, hydrocarbons, esters, ethers)

-

Calibrated glass test tubes with stoppers

-

Pipettes or graduated cylinders

-

Vortex mixer

Procedure:

-

Preparation: Ensure all glassware is clean and dry to avoid any contamination that could affect the results.

-

Initial Screening (Qualitative):

-

In a series of test tubes, add 5 mL of Dowanol DPnB.

-

To each test tube, add 5 mL of a different organic solvent.

-

Stopper the test tubes and vortex for 30 seconds to ensure thorough mixing.

-

Allow the mixtures to stand for at least 30 minutes and observe for any phase separation, cloudiness, or precipitation.

-

If the resulting mixture is clear and homogenous, the two liquids are considered miscible at that proportion.

-

-

Variable Proportions (Semi-Quantitative):

-

For a more detailed assessment, prepare mixtures with varying proportions of Dowanol DPnB and the test solvent (e.g., 1:9, 1:4, 1:1, 4:1, 9:1 ratios by volume).

-

Follow the same mixing and observation procedure as in the initial screening.

-

Record the observations for each proportion. If the mixture remains clear and homogenous across all proportions, the liquids are considered fully miscible.

-

Interpretation of Results:

-

Miscible: A single, clear liquid phase is observed.

-

Partially Miscible: Two distinct liquid phases are observed, or the solution is cloudy.

-

Immiscible: Two distinct liquid phases are clearly visible.

Visualization of Dowanol DPnB Solubility

The following diagrams illustrate the general solubility characteristics of Dowanol DPnB.

Caption: Solubility profile of Dowanol DPnB with various solvent classes.

Caption: General workflow for determining solvent miscibility.

Toxicological Profile of Dipropylene Glycol n-Butyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropylene glycol n-butyl ether (DPnB), a member of the propylene (B89431) glycol ether family, is a colorless liquid with a mild odor, widely utilized as a solvent and coupling agent in a variety of industrial and consumer products, including coatings, cleaners, inks, and adhesives. This technical guide provides a comprehensive overview of the toxicological profile of DPnB, consolidating key data from studies conducted in accordance with international guidelines. The information is presented to support safety assessments and inform research and development activities.

Toxicokinetics and Metabolism

Dipropylene glycol n-butyl ether is readily absorbed following oral and inhalation exposure, with dermal absorption occurring at a slower rate. Once absorbed, it is widely distributed throughout the body. The metabolism of DPnB, like other propylene glycol ethers, primarily occurs in the liver. The main metabolic pathway involves oxidation of the alcohol group by alcohol dehydrogenase and aldehyde dehydrogenase. This process can lead to the formation of corresponding alkoxypropionic acids, although for propylene glycol ethers, this pathway is less toxicologically significant compared to their ethylene (B1197577) glycol ether counterparts. A study in rats showed that DPnB is rapidly metabolized and almost completely eliminated within 48 hours, primarily through urine (42-50%) and exhaled air (35-42%), with a smaller fraction excreted in the feces (4-10%). The main urinary metabolites are the sulfoconjugate of DPnB, propylene glycol n-butyl ether, dipropylene glycol, and propylene glycol.[1]

Figure 1: Simplified overview of the toxicokinetics of Dipropylene Glycol n-Butyl Ether (DPnB).

Acute Toxicity

DPnB exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 1820-3700 mg/kg bw | [2] |

| LD50 | Rabbit | Dermal | >2000 mg/kg bw | [2] |

| LC50 | Rat | Inhalation (4h) | >2.04 mg/L (>2040 mg/m³) | [2] |

| LC (Vapor) | Rat | Inhalation | No mortality at 330 mg/m³ |

Experimental Protocols:

-

Oral LD50 (OECD 401): Studies were conducted in rats, with the substance administered by gavage. Animals were observed for mortality and clinical signs of toxicity for up to 14 days.

-

Dermal LD50 (OECD 402): The substance was applied to the shaved skin of rabbits for 24 hours. Observations for mortality and skin reactions were made for 14 days.

-

Inhalation LC50 (OECD 403): Rats were exposed to an aerosol or vapor of the substance for 4 hours in a whole-body or nose-only exposure chamber. Animals were observed for mortality and signs of toxicity during and after exposure.

Repeated-Dose Toxicity

The primary target organs identified in repeated-dose studies are the liver and, in male rats, the kidneys.

| Study Duration | Species | Route | NOAEL/NOAEC | LOAEL/LOAEC | Key Findings | Reference |

| 13 weeks | Rat | Oral (feeding) | 450 mg/kg bw/day | 1000 mg/kg bw/day | Increased liver and kidney weights at the highest dose without accompanying histopathology. | [2] |

| 2 weeks (9 exposures) | Rat | Inhalation (nose-only) | 200 mg/m³ | 810 mg/m³ | Nasal epithelial lesions (irritation) at mid and high concentrations. Lower body weights at the highest concentration. | [2] |

Experimental Protocols:

-

Subchronic Oral Toxicity (OECD 408): Sprague-Dawley rats (20/sex/group) were administered DPnB in their diet for 13 weeks at doses of 0, 200, 450, or 1000 mg/kg bw/day. Endpoints evaluated included clinical observations, body weight, food consumption, hematology, clinical chemistry, organ weights, and histopathology.[2]

-

Subacute Inhalation Toxicity (OECD 412): F344 rats (5/sex/group) were exposed nose-only to DPnB aerosol at concentrations of 0, 200, 810, or 2010 mg/m³ for 6 hours/day, 5 days/week for 2 weeks. Examinations included clinical signs, body weight, and histopathology of the respiratory tract and other major organs.[2]

Figure 2: General experimental workflow for a subacute inhalation toxicity study (based on OECD 412).

Genetic Toxicology

The weight of evidence suggests that DPnB is not mutagenic. In vitro studies in bacteria and mammalian cells were largely negative. Inconsistent results were observed in chromosomal aberration tests in CHO cells, with positive results potentially linked to the use of DMSO as a solvent. An in vivo micronucleus test in mice was negative.[2]

| Assay Type | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames) | S. typhimurium | With & Without | Negative | [2] |

| In vitro Chromosome Aberration | CHO cells | With & Without | Inconsistent | [2] |

| In vivo Micronucleus | Mouse bone marrow | N/A | Negative | [2] |

Experimental Protocols:

-

Bacterial Reverse Mutation Assay (OECD 471): This test evaluates the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli. The assay is conducted both with and without an exogenous metabolic activation system (S9 mix).

-

In Vitro Mammalian Chromosome Aberration Test (OECD 473): This assay assesses the potential of a substance to cause structural chromosomal damage in cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells. Cells are exposed to the test substance for a defined period, and metaphase cells are analyzed for chromosomal aberrations.

-

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): This test detects damage to chromosomes or the mitotic apparatus in erythroblasts of treated animals, usually rodents. The frequency of micronucleated polychromatic erythrocytes in the bone marrow is measured.

Figure 3: Logical relationship of genotoxicity test results for Dipropylene Glycol n-Butyl Ether.

Carcinogenicity

No long-term carcinogenicity studies are available for DPnB. However, based on data from other propylene glycol ethers and the general understanding of their mechanism of toxicity, DPnB is not expected to be carcinogenic to humans.[2] A read-across with an inhalation study on propylene glycol methyl ether (PGME) showed no evidence of carcinogenicity.[2] It is important to note that some propylene glycol ethers have been shown to cause kidney tumors in male rats through a mechanism involving alpha-2u-globulin nephropathy. This mechanism is specific to male rats and is not considered relevant for human risk assessment.

Reproductive and Developmental Toxicity

DPnB is not considered a reproductive or developmental toxicant.

| Study Type | Species | Route | NOAEL (Maternal) | NOAEL (Developmental) | Key Findings | Reference |

| Reproduction/Developmental Toxicity Screening (OECD 421) | Rat | Not specified | - | - | No effects on reproductive parameters or organs in males and females. | [2] |

| Prenatal Developmental Toxicity (similar to OECD 414) | Rat | Dermal | 910 mg/kg/day (highest dose tested) | 910 mg/kg/day (highest dose tested) | No maternal, embryo-, or fetotoxicity, or teratogenicity observed. | [1] |

Experimental Protocols:

-

Reproduction/Developmental Toxicity Screening Test (OECD 421): This study provides initial information on the potential effects on male and female reproductive performance, including gonadal function, mating behavior, conception, and early postnatal development. Dosing occurs before, during, and after mating for males and throughout the study for females.

-

Prenatal Developmental Toxicity Study (OECD 414): Pregnant females are dosed with the test substance during the period of organogenesis. Dams are examined for signs of toxicity, and fetuses are evaluated for external, visceral, and skeletal abnormalities.

Other Toxicological Endpoints

-

Skin Irritation: DPnB is considered to be a slight skin irritant.[3]

-

Eye Irritation: It may cause mild, transient eye irritation.[3]

-

Skin Sensitization: DPnB is not considered to be a skin sensitizer.[2]

Conclusion

Dipropylene glycol n-butyl ether possesses a low order of toxicity. It is not acutely toxic, not genotoxic, and is not considered a reproductive or developmental hazard. Repeated exposure may cause irritation to the nasal passages upon inhalation and mild effects on the liver and kidneys (the latter being specific to male rats and not relevant to humans) at high doses. Based on the available data, DPnB can be used safely in its intended applications when appropriate handling and hygiene practices are followed.

References

Technical Guide: Material Safety of 1-(2-Butoxy-1-methylethoxy)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data for 1-(2-Butoxy-1-methylethoxy)propan-2-ol (CAS No. 29911-28-2). The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on clear data presentation, experimental context, and visual representations of key information.

Chemical Identification and Physical Properties

This compound, also known as Dipropylene Glycol Monobutyl Ether or under the trade name DOWANOL™ PnB, is a colorless liquid with a mild ether-like odor.[1] It is widely used as a solvent in various industrial and commercial applications.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 29911-28-2 | [3][4][5] |

| Molecular Formula | C10H22O3 | [3][6] |

| Molecular Weight | 190.28 g/mol | [3][4] |

| Appearance | Clear, colorless liquid | [1][6] |

| Odor | Ether-like | [1] |

| Boiling Point | 230 °C at 760 mmHg | [1] |

| Melting Point | -75 °C (-103 °F) | [1] |

| Flash Point | 100 °C (212 °F) - Closed Cup | [1] |

| Density | 0.91 g/cm³ | [1] |

| Vapor Pressure | <0.04 hPa at 20°C | [1] |

| Water Solubility | Soluble | [1] |

| Autoignition Temperature | 194 °C | [6][7] |

Toxicological Data

The primary hazards associated with this compound are skin and eye irritation.[8][9] Ingestion of large amounts may cause injury, although the acute oral toxicity is considered low.[10]

Table 2: Acute Toxicity Data for this compound

| Test | Species | Route | Value | Source(s) |

| LD50 | Rat | Oral | 4,000 mg/kg | [11] |

| LD50 | Rat | Dermal | > 2,000 mg/kg | [11] |

Hazard Identification and Precautionary Measures

Based on available data, this compound is classified as causing skin and serious eye irritation.[8][9]

Logical Relationship of Hazards

References

- 1. This compound | 29911-28-2 | Benchchem [benchchem.com]

- 2. Buy this compound | 29911-28-2 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. oecd.org [oecd.org]

- 6. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 7. ICSC 1617 - 1-(1-METHYL-2-BUTOXY-ETHOXY)-2-PROPANOL [inchem.org]

- 8. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]

- 9. Evaluation of exposure to 1-alkoxy-2-propanols and 1-(2-methoxy-1-methylethoxy)-2-propanol by the analysis of the parent compounds in urine. | Sigma-Aldrich [merckmillipore.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. benchchem.com [benchchem.com]

Spectroscopic Profile of 1-(2-Butoxy-1-methylethoxy)propan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(2-Butoxy-1-methylethoxy)propan-2-ol (CAS No. 29911-28-2), a versatile solvent and chemical intermediate also known as Dipropylene Glycol Monobutyl Ether (DPnB).[1][2] Due to the limited availability of published raw spectral data for this specific isomer, this guide presents expected spectroscopic characteristics based on its chemical structure and data from analogous compounds. Detailed experimental protocols for acquiring Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data are also provided to assist researchers in its characterization.

Chemical and Physical Properties

This compound is a colorless liquid with the molecular formula C₁₀H₂₂O₃ and a molecular weight of approximately 190.28 g/mol .[1] It is one of several structural isomers of dipropylene glycol butyl ether, typically synthesized through the reaction of n-butanol with propylene (B89431) oxide.[3] This process can result in a mixture of isomers, making precise characterization essential.[3]

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Dipropylene glycol monobutyl ether, DPnB |

| CAS Number | 29911-28-2 |

| Molecular Formula | C₁₀H₂₂O₃ |

| Molecular Weight | 190.28 g/mol |

| Boiling Point | 222-232 °C |

| Density | 0.913 g/mL at 25 °C |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its functional groups and the known spectral characteristics of similar ethers and alcohols.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by absorptions corresponding to the hydroxyl, ether, and aliphatic C-H bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad, Strong | O-H stretch (alcohol) |

| 2960-2850 | Strong | C-H stretch (alkane) |

| 1470-1450 | Medium | C-H bend (alkane) |

| 1380-1370 | Medium | C-H bend (alkane) |

| 1150-1085 | Strong | C-O stretch (ether and secondary alcohol) |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum will provide detailed information about the proton environment in the molecule. Chemical shifts are predicted based on typical values for similar functional groups. Protons on carbons adjacent to oxygen atoms are expected to appear in the 3.4-4.5 ppm region.[4]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.4-4.0 | Multiplet | 7H | -CH₂-O-, -CH-O-, -CH-OH |

| ~1.5 | Multiplet | 4H | -CH₂- (butyl chain) |

| ~1.3 | Multiplet | 2H | -CH₂- (butyl chain) |

| ~1.1 | Doublet | 6H | -CH₃ (on propylene glycol units) |

| ~0.9 | Triplet | 3H | -CH₃ (butyl chain) |

| Variable | Singlet (broad) | 1H | -OH |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Chemical Shift (ppm) | Assignment |

| ~70-80 | -CH₂-O-, -CH-O-, -CH-OH |

| ~60-70 | -CH₂-O- (butyl chain) |

| ~31 | -CH₂- (butyl chain) |

| ~19 | -CH₂- (butyl chain) |

| ~18 | -CH₃ (on propylene glycol units) |

| ~14 | -CH₃ (butyl chain) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to produce a molecular ion peak (M⁺) at m/z 190, although it may be weak. The fragmentation pattern will be characteristic of ethers and alcohols, with common losses of alkyl and alkoxy fragments.

| m/z | Interpretation |

| 190 | [M]⁺ (Molecular ion) |

| 175 | [M - CH₃]⁺ |

| 145 | [M - CH₂CH₂OH]⁺ |

| 133 | [M - C₄H₉]⁺ |

| 117 | Fragmentation ion |

| 101 | Fragmentation ion |

| 59 | Fragmentation ion |

| 45 | Fragmentation ion |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data described above.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) or Neat Liquid Film

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a standard detector.

Sample Preparation:

-

ATR: Place a single drop of this compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

-

Neat Liquid Film: Place one drop of the liquid sample onto a polished salt plate (e.g., NaCl or KBr).[5][6] Carefully place a second salt plate on top to create a thin, uniform film of the liquid.[5][6]

Data Acquisition:

-